molecular formula C₅₃H₇₅ClN₆O₁₅S B1148149 Lysine-emtansine CAS No. 1281816-04-3

Lysine-emtansine

Cat. No. B1148149
M. Wt: 1103.71
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Lysine can be synthesized biotechnologically, as demonstrated in studies where Corynebacterium glutamicum was engineered to produce lysine from sugar alcohols like mannitol, showcasing innovative approaches to amino acid production (Hoffmann et al., 2018)(Hoffmann et al., 2018). Chemical synthesis pathways have also been explored, providing foundational methods that could be adapted for synthesizing lysine-based drug conjugates (Saotome & Kodaira, 1962)(Saotome & Kodaira, 1962).

Molecular Structure Analysis

The molecular structure of lysine has been detailed through infrared spectroscopy, revealing how the presence of alkali metals affects its zwitterionic stability, a property that could influence the behavior of lysine-emtansine conjugates (Bush et al., 2007)(Bush et al., 2007).

Chemical Reactions and Properties

The reactivity of lysine in chemical reactions, such as its involvement in the synthesis of bioassay for determining lysine content in foods and feedstuffs, highlights its chemical versatility (Rutherfurd & Moughan, 2007)(Rutherfurd & Moughan, 2007). This reactivity is crucial for the development of lysine-based drug conjugates like lysine-emtansine.

Physical Properties Analysis

Studies on lysine derivatives, such as lysine decarboxylase activity and its implications for the synthesis of diamines, provide insights into the physical properties that could influence the behavior of lysine-emtansine conjugates in biological systems (Liu & Qi, 2022)(Liu & Qi, 2022).

Chemical Properties Analysis

Research on lysine catabolism and its regulatory mechanisms in plants underscores the complex chemical properties of lysine, which could play a role in the stability and reactivity of lysine-emtansine conjugates within biological contexts (Galili et al., 2001)(Galili et al., 2001).

Scientific Research Applications

  • Drug Load Distribution in Trastuzumab Emtansine : Trastuzumab emtansine, a lysine-linked antibody-drug conjugate, has been analyzed for its drug load distribution, which ranges from 0 to 8 drugs per antibody. This distribution can be quantified using mass spectrometry and is best modeled by the Poisson distribution (Kim, Chen, Marhoul, & Jacobson, 2014).

  • Antimicrobial Efficacy of Epsilon-Poly-l-lysine : The antimicrobial efficacy of ε-poly-l-lysine, a natural antimicrobial, has been explored against Streptococcus mutans and aerobic oral microflora, both alone and in combination with nisin A. This compound has shown significant inhibition of S. mutans (Najjar, Kashtanov, & Chikindas, 2009).

  • Lysine Production from Mannitol : Research on Corynebacterium glutamicum demonstrates its capability to produce lysine from mannitol. This process involves specific genetic modifications and offers a new avenue for lysine production from renewable resources like marine macroalgae (Hoffmann et al., 2018).

  • Side Effects in Trastuzumab Emtansine Treatment : Studies on trastuzumab emtansine have identified potential side effects, such as nodular regenerative hyperplasia in patients with metastatic breast cancer undergoing treatment (Force et al., 2016).

  • Characterization Using Mass Spectrometry : The complex structure and heterogeneity of trastuzumab emtansine have been characterized using native mass spectrometry and ion mobility, providing insights into its average drug-to-antibody ratio and drug load profiles (Marcoux et al., 2015).

  • Cross-Linking in Trastuzumab Emtansine : The presence of cross-linked species in trastuzumab emtansine, due to the reaction of maleimide moiety in the MCC linker with antibody lysine residues, has been identified and characterized (Chen et al., 2016).

Safety And Hazards

The safety of Lysine-emtansine is a critical aspect of its use. While specific safety data for Lysine-emtansine was not found, it’s important to note that the safety profiles of ADCs are comparable with those of standard-of-care chemotherapeutics, with dose-limiting toxicities associated with the mechanism of activity of the cytotoxic warhead .

Future Directions

The future of Lysine-emtansine and other ADCs is promising. Improvements in technology combined with a wealth of clinical data are helping to shape the future development of ADCs. As our understanding of the molecular mechanisms driving cancer progression continues to expand, we anticipate the development of new ADCs that offer more effective and personalized therapeutic options for cancer patients .

properties

IUPAC Name

(2S)-2-amino-6-[[4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)/b14-11+,29-12+/t30-,31+,32?,34?,35+,38+,39?,40-,41+,46+,52+,53+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRZDBDIKWWPEN-YCPOLOASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCC[C@@H](C(=O)O)N)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H75ClN6O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1103.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lysine-emtansine

CAS RN

1281816-04-3
Record name Lysine-emtansine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1281816043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LYSINE-EMTANSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E9CC1P9UA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3
Citations
M Lepelley, M Allouchery, J Long… - Annals of …, 2019 - medigraphic.com
Trastuzumab is a monoclonal antibody targeted against the Human Epidermal Growth Factor Receptor 2 (HER2) overexpressed in some breast cancer. This targeted therapy …
Number of citations: 9 www.medigraphic.com
C Cilliers, GM Thurber - Journal of Nuclear Medicine, 2018 - Soc Nuclear Med
… Nonbystander payloads, such as lysine-emtansine (lysine-DM1) and monomethyl auristatin F, are often larger and more hydrophilic, preventing them from crossing cell membranes and …
Number of citations: 7 jnm.snmjournals.org
D Chang - 2020 - unsworks.unsw.edu.au
… The latter study by Erickson et al. demonstrated that trastuzumab-emtansine conjugates held by nonreducible linkers break down to lysine-emtansine, possibly via the normal catabolic …
Number of citations: 2 unsworks.unsw.edu.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.